4-(5-Bromo-3-methylpyridin-2-yl)piperazin-2-one

Catalog No.
S810630
CAS No.
1219968-05-4
M.F
C10H12BrN3O
M. Wt
270.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(5-Bromo-3-methylpyridin-2-yl)piperazin-2-one

CAS Number

1219968-05-4

Product Name

4-(5-Bromo-3-methylpyridin-2-yl)piperazin-2-one

IUPAC Name

4-(5-bromo-3-methylpyridin-2-yl)piperazin-2-one

Molecular Formula

C10H12BrN3O

Molecular Weight

270.13 g/mol

InChI

InChI=1S/C10H12BrN3O/c1-7-4-8(11)5-13-10(7)14-3-2-12-9(15)6-14/h4-5H,2-3,6H2,1H3,(H,12,15)

InChI Key

FPJZKEIFKAEAQN-UHFFFAOYSA-N

SMILES

CC1=CC(=CN=C1N2CCNC(=O)C2)Br

Canonical SMILES

CC1=CC(=CN=C1N2CCNC(=O)C2)Br

4-(5-Bromo-3-methylpyridin-2-yl)piperazin-2-one is a chemical compound characterized by its unique structure, which includes a piperazine ring and a brominated pyridine moiety. The molecular formula for this compound is C11H14BrN3O, with a molecular weight of approximately 270.13 g/mol. The presence of the bromine atom at the 5-position of the pyridine ring contributes to its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and related fields .

  • Bromine: Organic bromides can irritate the skin, eyes, and respiratory system upon exposure [].
  • Piperazinone: The specific effects of piperazinones can vary, but some may have central nervous system depressant effects [].

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles in substitution reactions.
  • Oxidation and Reduction: The compound can undergo redox reactions, modifying its functional groups.

Common Reagents and Conditions

  • Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate in polar solvents like dimethyl sulfoxide.
  • Oxidation: Potassium permanganate or hydrogen peroxide can be utilized.
  • Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used in these reactions.

The biological activity of 4-(5-Bromo-3-methylpyridin-2-yl)piperazin-2-one has been explored in various studies. It has shown potential as a therapeutic agent due to its ability to interact with specific biological targets, including enzymes and receptors involved in disease pathways. Its structural features suggest it may exhibit anti-inflammatory and anticancer properties, making it a candidate for further pharmacological studies .

Synthetic Routes

The synthesis of 4-(5-Bromo-3-methylpyridin-2-yl)piperazin-2-one can be achieved through several methods:

  • Palladium-Catalyzed Suzuki Cross-Coupling Reaction: This method involves reacting 5-bromo-3-methylpyridin-2-amine with arylboronic acids in the presence of a palladium catalyst.
  • Direct Amination: The piperazine ring can be directly aminated using appropriate amines under controlled conditions.

Industrial Production

For industrial applications, large-scale synthesis may utilize continuous flow reactors and advanced purification methods to enhance yield and reduce costs. Optimized reaction conditions are crucial for maximizing efficiency during production .

4-(5-Bromo-3-methylpyridin-2-yl)piperazin-2-one has several applications:

  • Medicinal Chemistry: It serves as a building block for developing potential therapeutic agents.
  • Materials Science: Its electronic properties make it suitable for organic semiconductor development.
  • Biological Studies: It is used to investigate biological pathways and molecular interactions, particularly in drug discovery .

The interaction studies involving 4-(5-Bromo-3-methylpyridin-2-yl)piperazin-2-one focus on its binding affinity to various receptors and enzymes. These studies are essential for understanding its mechanism of action and potential therapeutic effects. The compound's ability to modulate biological pathways makes it a valuable candidate for further research in pharmacology .

Several compounds share structural similarities with 4-(5-Bromo-3-methylpyridin-2-yl)piperazin-2-one. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarity IndexKey Features
1-(5-Bromo-3-methylpyridin-2-yl)-4-methylpiperazine885267-44-70.94Contains a methyl group on the piperazine
5-Bromo-1-methylpyridin-2(1H)-one81971-39-30.88Lacks the piperazine structure
5-Bromo-1-ethylpyridin-2(1H)-one63785-87-50.85Ethyl substitution instead of methyl
4-Bromo-1H-pyrrole-2-carboxamide196106-96-40.80Different heterocyclic structure
3-Amino-5-bromopyridin-2(1H)-one98786-86-80.94Amino group instead of piperazine

These compounds illustrate variations in substitution patterns and functional groups, contributing to different biological activities and applications while maintaining core structural similarities with 4-(5-Bromo-3-methylpyridin-2-yl)piperazin-2-one .

XLogP3

1.5

Dates

Modify: 2023-08-16

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